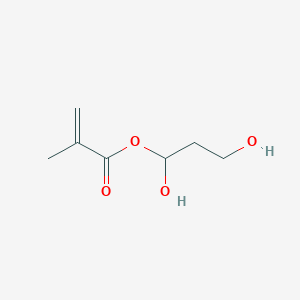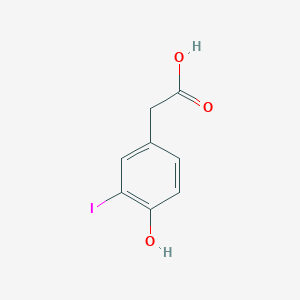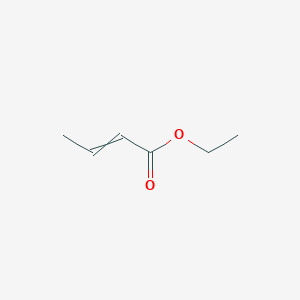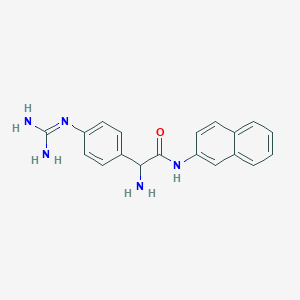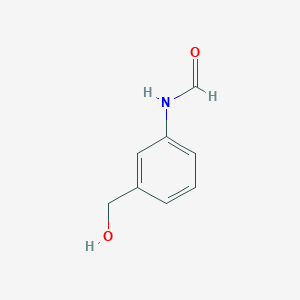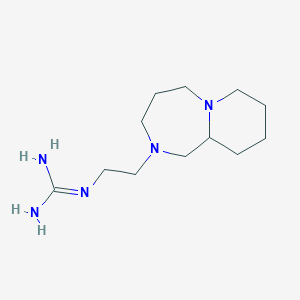
Guanidine 1,5-diazabicyclo(5.4.0)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine 1,5-diazabicyclo(5.4.0)undecane, commonly known as DBU, is a highly basic and nucleophilic organic compound. It is widely used as a catalyst and a base in various organic reactions due to its unique properties. DBU is a bicyclic guanidine with a rigid and bulky structure, which makes it an excellent catalyst for various reactions.
Wirkmechanismus
DBU acts as a nucleophile and a base in various organic reactions. It can abstract protons from acidic compounds and donate electrons to electrophilic compounds. The bulky and rigid structure of DBU makes it an excellent catalyst for various reactions. DBU can also act as a chiral catalyst in asymmetric reactions.
Biochemische Und Physiologische Effekte
DBU has no known biochemical or physiological effects on humans or animals. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it is highly reactive and can cause skin irritation and respiratory problems if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
DBU has several advantages as a catalyst and a base in organic reactions. It is highly basic and nucleophilic, which makes it an excellent catalyst for various reactions. It is also relatively cheap and readily available. However, DBU has some limitations as well. It is highly reactive and can cause skin irritation and respiratory problems if inhaled. It can also react with some compounds to form unwanted byproducts.
Zukünftige Richtungen
There are several future directions for the research on DBU. One possible direction is to develop new synthetic methods using DBU as a catalyst. Another direction is to study the mechanism of action of DBU in various organic reactions. The use of DBU as a chiral catalyst in asymmetric reactions is another area of research. Finally, the development of new applications for DBU in the synthesis of natural products and biologically active compounds is also an important direction for future research.
Conclusion:
In conclusion, DBU is a highly basic and nucleophilic organic compound that is widely used as a catalyst and a base in various organic reactions. It has several advantages as a catalyst, but also has some limitations. DBU has no known biochemical or physiological effects on humans or animals. The future directions for research on DBU include developing new synthetic methods, studying the mechanism of action, using it as a chiral catalyst, and developing new applications for the synthesis of natural products and biologically active compounds.
Synthesemethoden
DBU can be synthesized by reacting guanidine with cyclohexene in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere of nitrogen or argon at a temperature of around 80°C. The product is then purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
DBU is widely used as a catalyst and a base in various organic reactions such as Michael addition, aldol condensation, and esterification. It is also used as a reagent in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. DBU has been shown to be an effective catalyst in the synthesis of various natural products and biologically active compounds.
Eigenschaften
CAS-Nummer |
115839-50-4 |
|---|---|
Produktname |
Guanidine 1,5-diazabicyclo(5.4.0)undecane |
Molekularformel |
C21H45N5 |
Molekulargewicht |
239.36 g/mol |
IUPAC-Name |
2-[2-(3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepin-2-yl)ethyl]guanidine |
InChI |
InChI=1S/C12H25N5/c13-12(14)15-5-9-16-6-3-8-17-7-2-1-4-11(17)10-16/h11H,1-10H2,(H4,13,14,15) |
InChI-Schlüssel |
ADLSSHULVIURLO-UHFFFAOYSA-N |
SMILES |
C1CCN2CCCN(CC2C1)CCN=C(N)N |
Kanonische SMILES |
C1CCN2CCCN(CC2C1)CCN=C(N)N |
Synonyme |
guanidine 1,5-diazabicyclo(5.4.0)undecane guanidine diazabicycloundecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



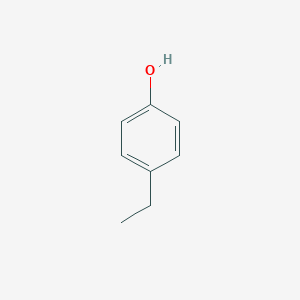
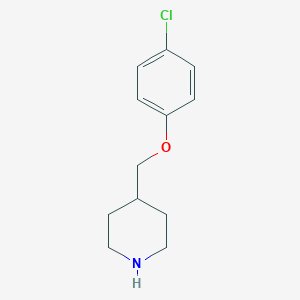
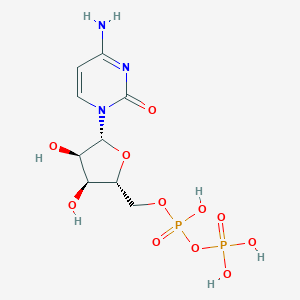
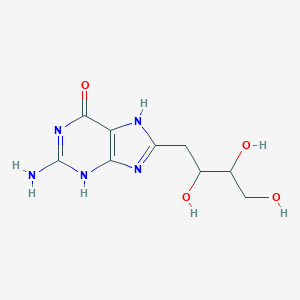
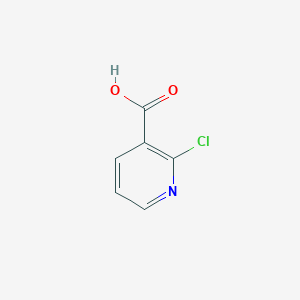
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
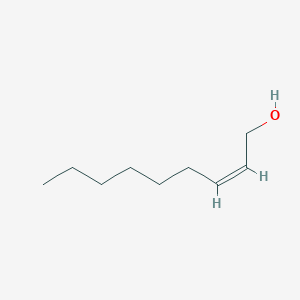
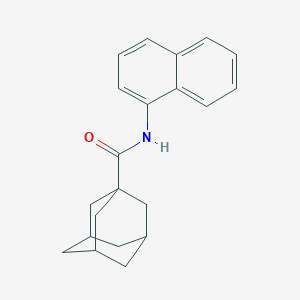
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
